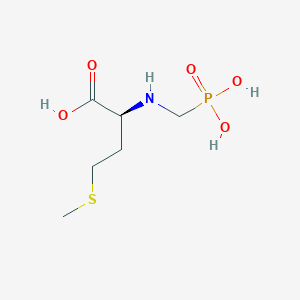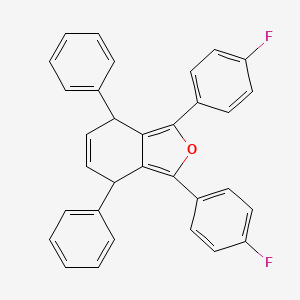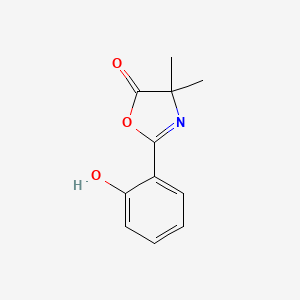
2-Phenyl-5-propyl-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-5-propyl-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-5-propyl-1,3,4-oxadiazole typically involves the cyclization of O-acylamidoximes. One common method includes the reaction of benzaldehyde with malonic acid in the presence of piperidine to yield cinnamic acid, which is then reacted with amidoxime using carbonyl diimidazoles in toluene to obtain the desired oxadiazole derivative . Another method involves microwave-assisted cyclodehydration of unsymmetrical N,N’-diacylhydrazines, followed by substitution reactions .
Industrial Production Methods: Industrial production of 1,3,4-oxadiazoles often employs scalable cyclization techniques using readily available starting materials such as carboxylic acids, esters, anhydrides, or acid halides. The cyclization is typically facilitated by reagents like N,N’-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), and N,N’-carbonyldiimidazole (CDI) .
化学反应分析
Types of Reactions: 2-Phenyl-5-propyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide.
Reduction: Reduction reactions can be carried out using hydride donors.
Substitution: Substitution reactions often involve halogenation or alkylation at the phenyl or propyl groups.
Common Reagents and Conditions:
Oxidation: Manganese dioxide is commonly used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine, while alkylation may involve alkyl halides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while substitution reactions can introduce various substituents at the phenyl or propyl positions .
科学研究应用
2-Phenyl-5-propyl-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
作用机制
The mechanism of action of 2-Phenyl-5-propyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase .
相似化合物的比较
1,2,4-Oxadiazole: Another isomer with similar biological activities but different structural properties.
1,3,4-Thiadiazole: Contains sulfur instead of oxygen, exhibiting distinct chemical reactivity and applications.
1,2,5-Oxadiazole: Less stable compared to 1,3,4-oxadiazole, with different electronic properties.
Uniqueness: 2-Phenyl-5-propyl-1,3,4-oxadiazole stands out due to its unique combination of phenyl and propyl groups, which enhance its lipophilicity and biological activity. Its stability and versatility make it a valuable compound in various research and industrial applications .
属性
CAS 编号 |
138723-98-5 |
|---|---|
分子式 |
C11H12N2O |
分子量 |
188.23 g/mol |
IUPAC 名称 |
2-phenyl-5-propyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C11H12N2O/c1-2-6-10-12-13-11(14-10)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3 |
InChI 键 |
JIJYYIPXEQTHJK-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=NN=C(O1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![5-[4-(Dimethylamino)anilino]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12900958.png)



![N-((1-Ethylpyrrolidin-2-yl)methyl)-3-methoxybenzo[b]thiophene-2-carboxamide phosphate](/img/structure/B12900983.png)

![2-(2,3,4-Trimethoxyphenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B12900990.png)
